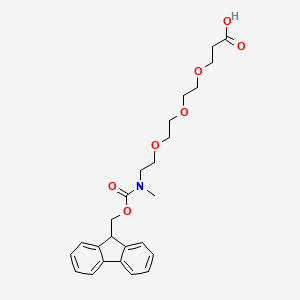

Fmoc-N-methyl-PEG3-CH2CH2COOH

描述

属性

IUPAC Name |

3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBDIJQSKVIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128490 | |

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-77-9 | |

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of Fmoc-N-methyl-PEG3-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-PEG3-CH2CH2COOH is a heterobifunctional linker molecule integral to the advanced design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on enabling researchers to effectively utilize this linker in their drug development workflows. The inclusion of an N-methyl group on the carbamate (B1207046) linkage offers distinct advantages, including enhanced stability and improved pharmacokinetic profiles of the resulting conjugates.

Core Chemical Properties

The core chemical properties of this compound are summarized in the tables below. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | [1] |

| CAS Number | 1807518-77-9 | [1] |

| Molecular Formula | C25H31NO7 | [2] |

| Molecular Weight | 457.52 g/mol | [2] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO and other common organic solvents. May require assistance for dissolution in aqueous solutions. | [4] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Table 2: Calculated Physicochemical Parameters

| Property | Value | Reference |

| Density | 1.2±0.1 g/cm³ | [1] |

| Boiling Point | 597.4±45.0 °C at 760 mmHg | [1] |

| Flash Point | 315.1±28.7 °C | [1] |

| LogP | 3.51 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 15 | [1] |

Applications in Drug Development

This compound serves as a critical linker in the construction of ADCs and PROTACs. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection of the amine, enabling sequential conjugation, while the terminal carboxylic acid provides a handle for coupling to amine-containing molecules. The PEG3 (triethylene glycol) spacer enhances solubility and provides optimal spacing between the conjugated moieties.[3]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of the linker is paramount to prevent premature drug release in circulation. The N-methyl group in this compound can contribute to increased enzymatic stability compared to its non-methylated counterpart, potentially leading to a wider therapeutic window.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the efficient formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG3 spacer in this compound can be advantageous in achieving the optimal orientation for ubiquitination.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in the synthesis of ADCs and PROTACs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a payload to an antibody using this compound.

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.5 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling to an Amine-Containing Payload:

-

To the activated linker solution, add the amine-containing cytotoxic payload (1.0 eq).

-

Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the crude product can be purified by flash chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-linker-payload conjugate in a solution of 20% piperidine (B6355638) in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure to obtain the deprotected linker-payload.

-

-

Conjugation to the Antibody:

-

The deprotected linker-payload, now possessing a free amine, can be conjugated to a pre-activated antibody. For instance, if the antibody has been modified to contain an NHS ester, the amine of the linker-payload will react to form a stable amide bond.

-

The final ADC product is then purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.

-

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

General Protocol for PROTAC Synthesis

This protocol provides a general framework for synthesizing a PROTAC molecule using this compound.

-

Coupling to the First Ligand (e.g., E3 Ligase Ligand):

-

Activate the carboxylic acid of this compound as described in the ADC protocol (Step 1).

-

React the activated linker with an amine-functionalized E3 ligase ligand.

-

Purify the resulting Fmoc-linker-E3 ligand conjugate.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group using 20% piperidine in DMF as described previously.

-

-

Coupling to the Second Ligand (e.g., Target Protein Ligand):

-

The deprotected linker-E3 ligand conjugate now has a free amine.

-

This amine can be coupled to a target protein ligand that has been functionalized with a carboxylic acid. This coupling reaction is typically mediated by reagents like HATU or EDC/NHS.

-

The final PROTAC molecule is purified by preparative HPLC.

-

Caption: General workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships

This compound is a synthetic linker and does not directly participate in cellular signaling pathways. Its function is to covalently connect two or more molecular entities. The biological effect is a consequence of the properties of the conjugated molecules. The logical relationship in its application, for instance in a PROTAC, is to facilitate the proximity-induced ubiquitination and subsequent degradation of a target protein.

Caption: Mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable tool for the construction of sophisticated bioconjugates. Its well-defined structure, coupled with the advantageous properties imparted by the N-methyl and PEG components, makes it a linker of choice for the development of next-generation targeted therapies. The provided protocols and diagrams serve as a foundation for researchers to incorporate this versatile linker into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]

- 3. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]

- 4. Fmoc-NMe-PEG2-acid | PEG analogue | CAS# 1807518-77-9 | InvivoChem [invivochem.com]

Unlocking Advanced Bioconjugation: A Technical Guide to Fmoc-N-methyl-PEG3-acid

For Immediate Release

A Deep Dive into the Application of Fmoc-N-methyl-PEG3-acid for Researchers, Scientists, and Drug Development Professionals

Fmoc-N-methyl-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is emerging as a critical tool in the development of sophisticated bioconjugates, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique heterobifunctional architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected N-methyl amine and a terminal carboxylic acid, offers researchers precise control over the synthesis of complex biomolecules. This technical guide provides an in-depth exploration of the properties, applications, and methodologies associated with this versatile linker.

Core Attributes and Physicochemical Properties

Fmoc-N-methyl-PEG3-acid is a valuable asset in bioconjugation due to its combination of a flexible PEG spacer and orthogonal protecting groups. The PEG3 linker enhances aqueous solubility and provides a defined spacing of 13 atoms (approximately 14.4 Å), which can be crucial for optimizing the biological activity of the final conjugate. The N-methyl group can offer improved metabolic stability and conformational control.

| Property | Value | Source |

| Molecular Weight | ~457.5 g/mol (Varies slightly by supplier) | [1] |

| CAS Number | 1807518-77-9 | [1] |

| Spacer Arm Length | 14.4 Å (13 atoms) | [2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, methylene (B1212753) chloride) and has a hydrophilic PEG spacer to increase aqueous solubility of the conjugate. | [2] |

Key Applications in Drug Development and Research

The unique structure of Fmoc-N-methyl-PEG3-acid lends itself to a variety of applications where precise control over molecular assembly is paramount.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3] PEG linkers like Fmoc-N-methyl-PEG3-acid are frequently used to optimize the distance and orientation between the two proteins, which is essential for the formation of a productive ternary complex.[3][4] The defined length of the PEG3 spacer allows for systematic studies to determine the optimal linker length for a given target and E3 ligase pair.[4][5]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site. While this specific linker is more commonly associated with PROTACs, the principles of its reactivity are applicable to ADC synthesis, where a hydrophilic spacer is often desired to improve the pharmacokinetic properties of the conjugate.[6][7][8]

Peptide Synthesis and Modification

The Fmoc-protected amine and terminal carboxylic acid make this linker well-suited for solid-phase peptide synthesis (SPPS). It can be used to introduce a PEG spacer into a peptide sequence to enhance solubility, improve pharmacokinetic properties, or create a flexible linker between different peptide domains.[2] The Fmoc group is readily removed under standard basic conditions used in SPPS, allowing for further elongation of the peptide chain.[2]

Experimental Protocols

The following are representative protocols for the key chemical transformations involving Fmoc-N-methyl-PEG3-acid.

Fmoc Deprotection

This procedure removes the Fmoc protecting group to expose the N-methyl amine for subsequent conjugation.

Materials:

-

Fmoc-N-methyl-PEG3-acid-containing compound

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

Protocol:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add the 20% piperidine in DMF solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Wash the residue with DMF and diethyl ether to remove piperidine and dibenzofulvene byproducts.

-

Dry the resulting amine product under vacuum.

Amide Bond Formation (Carboxylic Acid Activation)

This protocol describes the coupling of the terminal carboxylic acid of Fmoc-N-methyl-PEG3-acid to a primary amine-containing molecule.

Materials:

-

Fmoc-N-methyl-PEG3-acid

-

Amine-containing molecule

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Protocol:

-

Dissolve Fmoc-N-methyl-PEG3-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis of a PROTAC using Fmoc-N-methyl-PEG3-acid.

Caption: General workflow for PROTAC synthesis using Fmoc-N-methyl-PEG3-acid.

Caption: Orthogonal reactivity of Fmoc-N-methyl-PEG3-acid.

References

- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]

- 2. peptide.com [peptide.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-N-methyl-PEG3-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-PEG3-propanoic acid is a specialized chemical linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propanoic acid, offers distinct advantages in the synthesis of complex biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The incorporation of an N-methyl group into peptide backbones is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced biological activity. The PEG3 linker imparts increased hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. The terminal carboxylic acid allows for versatile conjugation to other molecules, while the Fmoc group provides a stable protecting group for the amine that can be selectively removed under mild basic conditions, making it highly compatible with solid-phase peptide synthesis (SPPS).

Molecular Structure and Properties

The chemical structure of Fmoc-N-methyl-PEG3-propanoic acid combines several key functional moieties that contribute to its utility as a chemical linker.

Core Components:

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amine. Its removal is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

-

N-methyl Group: A methyl group attached to the nitrogen atom of the amino acid backbone. This modification prevents the formation of hydrogen bonds and introduces steric hindrance, which can protect against enzymatic cleavage.

-

PEG3 Linker (triethylene glycol): A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This flexible and hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugates.

-

Propanoic Acid Moiety: A three-carbon carboxylic acid at the terminus of the molecule, providing a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.

Physicochemical Data:

| Property | Value (for Fmoc-NH-PEG3-propanoic acid) | Reference |

| Molecular Formula | C24H29NO7 | [1][2] |

| Molecular Weight | 443.5 g/mol | [1][2] |

| Purity | ≥95% | [1] |

| Storage Condition | -5°C, keep in dry and avoid sunlight | [1] |

Note: The molecular formula for Fmoc-N-methyl-PEG3-propanoic acid is expected to be C25H31NO7 with a corresponding increase in molecular weight.

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for Fmoc-N-methyl-PEG3-propanoic acid is not prominently available in the scientific literature. However, its synthesis can be conceptually understood through established methods for the preparation of N-methylated amino acids and PEGylated compounds. A general synthetic strategy would likely involve the N-methylation of a suitable precursor, followed by the introduction of the Fmoc protecting group and the propanoic acid moiety.

General Synthetic Approach:

A plausible synthetic route could involve the N-methylation of a commercially available amino-PEG-acid derivative. The N-methylation of amino acids can be a challenging step, often requiring specific reagents and conditions to avoid over-methylation and other side reactions. A common method for the synthesis of N-methylated amino acids is the Biron−Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation.

Characterization:

The structural integrity and purity of synthesized Fmoc-N-methyl-PEG3-propanoic acid would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence and connectivity of all protons and carbons in the molecule, including the characteristic signals for the Fmoc group, the N-methyl group, the PEG chain, and the propanoic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC would be used to assess the purity of the final compound.

Experimental Protocols and Applications

Fmoc-N-methyl-PEG3-propanoic acid is primarily used as a bifunctional linker in the synthesis of complex biomolecules, particularly in the construction of ADCs and PROTACs.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a crucial role in the stability and efficacy of an ADC. Fmoc-N-methyl-PEG3-propanoic acid can be used as a component of a cleavable or non-cleavable linker system in ADC development.

Experimental Workflow for ADC Synthesis:

In this workflow, the carboxylic acid of Fmoc-N-methyl-PEG3-propanoic acid is first activated. The activated linker is then conjugated to the cytotoxic payload. Following purification, the Fmoc group on the linker-drug conjugate is removed, and the exposed amine is then reacted with a modified monoclonal antibody to form the final ADC.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

Logical Relationship in PROTAC Function:

Fmoc-N-methyl-PEG3-propanoic acid can be incorporated as the linker in a PROTAC molecule. The propanoic acid end can be coupled to a ligand for the target protein, and after Fmoc deprotection, the amine end can be coupled to a ligand for an E3 ligase. The N-methylated PEG linker can provide the necessary flexibility and solubility for the PROTAC to effectively induce the formation of the ternary complex.

Conclusion

Fmoc-N-methyl-PEG3-propanoic acid is a valuable and versatile tool for researchers and drug development professionals. Its unique combination of a protected N-methylated amine, a hydrophilic PEG spacer, and a reactive carboxylic acid makes it an ideal building block for the synthesis of advanced therapeutics such as ADCs and PROTACs. The N-methyl group offers the potential for improved metabolic stability and cell permeability, while the PEG linker enhances solubility. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for sophisticated and well-defined linkers like Fmoc-N-methyl-PEG3-propanoic acid is expected to grow. Further research into its synthesis, characterization, and application will undoubtedly expand its utility in the development of next-generation therapies.

References

An In-depth Technical Guide on the Solubility of Fmoc-N-methyl-PEG3-linker in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-N-methyl-PEG3-linker is a valuable heterobifunctional tool in bioconjugation, drug delivery, and peptide synthesis. Its polyethylene (B3416737) glycol (PEG) spacer is a key feature, designed to enhance the solubility of the molecule to which it is attached.[1][2][3][4] This guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-methyl-PEG3-linker in common organic solvents, outlines a detailed protocol for solubility determination, and presents a visual workflow for this experimental process.

Qualitative Solubility Overview

While specific quantitative solubility data for Fmoc-N-methyl-PEG3-linker is not extensively published, the available information on similar compounds and general handling guidelines from suppliers provide a strong indication of its solubility profile. The presence of the hydrophilic PEG spacer significantly influences its solubility.[3][4] For handling and reactions, suppliers consistently recommend the use of anhydrous polar aprotic solvents.[1][2]

Based on this, the following table summarizes the expected qualitative solubility of Fmoc-N-methyl-PEG3-linker in a range of common organic solvents.

| Solvent | Abbreviation | Type | Expected Solubility |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High |

| Dichloromethane | DCM | Chlorinated | Moderate to High |

| Tetrahydrofuran | THF | Ether | Moderate |

| Acetonitrile | ACN | Polar Aprotic | Moderate |

| Methanol (B129727) | MeOH | Polar Protic | Moderate to Low |

| Water | Aqueous | Low |

Note: The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] The solubility in protic solvents like methanol may be limited. For optimal results, it is crucial to use fresh, high-purity, anhydrous solvents, as impurities or degradation products can affect solubility and experimental outcomes.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound in various solvents.

Materials:

-

Fmoc-N-methyl-PEG3-linker

-

Selected organic solvents (high-purity, anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-N-methyl-PEG3-linker to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Fmoc-N-methyl-PEG3-linker of known concentrations in the respective solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant samples with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the Fmoc-N-methyl-PEG3-linker in the diluted samples.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the quantitative solubility of the linker in that specific solvent at the tested temperature.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fmoc-N-methyl-PEG3-linker.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of Fmoc-N-methyl-PEG3-linker and a practical framework for its quantitative assessment. Researchers and drug development professionals can leverage this information to optimize their experimental conditions and achieve more reliable and reproducible results in their synthetic and conjugation endeavors.

References

- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]

- 2. FmocNH-PEG3-amine, CAS 906126-25-8 | AxisPharm [axispharm.com]

- 3. Fmoc-N-amido-PEG3-acid, 867062-95-1 | BroadPharm [broadpharm.com]

- 4. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

Fmoc-N-methyl-PEG3-COOH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-methyl-PEG3-COOH, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, applications, and relevant experimental protocols.

Introduction

Fmoc-N-methyl-PEG3-COOH, with the CAS Number 1807518-77-9 , is a versatile molecule that integrates a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal carboxylic acid, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure provides orthogonal reactivity, enhanced solubility, and precise control in the synthesis of complex biomolecular conjugates.[1] The N-methylation offers potential advantages in terms of stability and bioavailability of the final conjugate.

Physicochemical Properties and Handling

The properties of Fmoc-N-methyl-PEG3-COOH are largely defined by its constituent parts: the hydrophobic Fmoc protecting group, the hydrophilic PEG spacer, and the reactive carboxylic acid. While specific quantitative data for this exact molecule is not extensively published, the general characteristics of similar Fmoc-PEG-acid linkers provide a strong indication of its behavior.

Table 1: General Physicochemical and Handling Properties of Fmoc-PEG-Acid Linkers

| Property | Description | References |

| Appearance | Typically a white to off-white solid or viscous liquid. | [2] |

| Solubility | Soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM). The PEG spacer enhances solubility in aqueous media.[2][3] | [2][3] |

| Stability | The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, such as piperidine (B6355638), in an organic solvent. The ester and amide bonds formed via the carboxylic acid are generally stable. | [3] |

| Storage | Recommended storage is at -20°C in a dry, dark environment to prevent degradation.[1] | [1] |

| Handling | Use anhydrous solvents for dissolution to prevent premature hydrolysis. Avoid repeated freeze-thaw cycles of solutions. | [1] |

Key Applications in Research and Drug Development

The bifunctional nature of Fmoc-N-methyl-PEG3-COOH makes it a valuable tool in several areas of biomedical research.

Bioconjugation and Peptide Synthesis

The orthogonal protecting groups allow for sequential conjugation. The carboxylic acid can be activated to react with primary amines on biomolecules, while the Fmoc-protected amine can be deprotected to allow for subsequent modification.[1] This is particularly useful in peptide synthesis and the modification of proteins and other biomolecules.[4]

Drug Delivery

PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents.[5] The PEG3 spacer in Fmoc-N-methyl-PEG3-COOH can enhance the solubility and circulation half-life of conjugated drugs.

PROTACs and Targeted Protein Degradation

Fmoc-N-methyl-PEG3-COOH is an ideal linker for the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The PEG linker plays a crucial role in bridging the target-binding and E3 ligase-binding moieties and optimizing the formation of the ternary complex.[8]

Experimental Protocols

The following are representative protocols for the use of Fmoc-N-methyl-PEG3-COOH and similar compounds. Researchers should optimize these protocols for their specific applications.

General Procedure for Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety of Fmoc-N-methyl-PEG3-COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

-

Dissolution: Dissolve Fmoc-N-methyl-PEG3-COOH in an anhydrous organic solvent such as DMF or DMSO.

-

Activation: Add an activating agent (e.g., 1.1 equivalents of HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the amine-containing molecule (1 equivalent) to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Purification: Purify the resulting conjugate using standard chromatographic techniques (e.g., reverse-phase HPLC).

Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the N-methyl amine for further conjugation.

-

Dissolution: Dissolve the Fmoc-protected conjugate in an organic solvent such as DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Reaction: Stir at room temperature for 30 minutes.

-

Work-up: Remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent or by precipitation of the product.

-

Purification: Purify the deprotected conjugate if necessary.

Visualizing Workflows with Fmoc-N-methyl-PEG3-COOH

The following diagrams illustrate the key workflows involving Fmoc-N-methyl-PEG3-COOH.

Caption: Orthogonal Bioconjugation Workflow.

Caption: PROTAC Synthesis and Mechanism Workflow.

References

- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]

- 2. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. precisepeg.com [precisepeg.com]

physical properties of N-methylated PEG linkers

An In-depth Technical Guide to the Physical Properties of N-Methylated PEG Linkers

Introduction

Poly(ethylene glycol) (PEG) linkers are the cornerstone of bioconjugation, prized for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. PEGylation enhances solubility, extends circulation half-life, and can reduce the immunogenicity of conjugated drugs.[1][2] Standard PEG linkers, however, possess limitations. The next frontier in linker technology involves strategic chemical modifications to fine-tune their physical properties. One such modification is N-methylation .

N-methylation involves the substitution of a hydrogen atom on an amide or amine nitrogen with a methyl group. While not common within the ether backbone of PEG itself, this modification is highly relevant for PEG linkers that incorporate amino acids or other amine-containing moieties (e.g., PEG-peptide conjugates). This guide provides a comprehensive technical overview of the core , drawing on analogous data from the extensively studied fields of N-methylated peptides and polysarcosine (pSar), a polymer of N-methylated glycine.[3][4] Understanding these properties is critical for designing next-generation drug delivery systems and antibody-drug conjugates (ADCs).

Core Physical Properties: The Impact of N-Methylation

N-methylation fundamentally alters the physicochemical nature of a linker by removing a hydrogen bond donor, adding steric bulk, and restricting conformational flexibility.[5][6] These molecular-level changes have profound effects on the bulk physical properties of the linker.

Solubility and Hydrophilicity

The effect of N-methylation on aqueous solubility is nuanced and highly context-dependent.

-

Evidence for Decreased Solubility : For some peptides, N-methylation leads to a decrease in water solubility. This is often attributed to the increase in lipophilicity from the added methyl group and the loss of a key hydrogen-bonding interaction with water.[7]

-

Evidence for Increased Solubility : Conversely, studies on certain amides and amino acid derivatives have shown that N-methylation can unexpectedly increase aqueous solubility.[8][9] This phenomenon is rationalized by conformational changes; the disruption of intramolecular hydrogen bonds or loss of backbone planarity can expose more of the polar surface area to water, thereby improving solvation.[9][10]

-

The Polysarcosine Analogy : Polysarcosine, a fully N-methylated polypeptoid, is noted for its excellent water solubility, comparable to that of traditional PEG.[3][11] This suggests that for a fully N-methylated polyamide-type linker, high hydrophilicity can be maintained.

The ultimate effect on a given N-methylated PEG linker will likely depend on the degree and position of methylation and the overall structure of the conjugate.

Hydrophobicity and Lipophilicity

A consistent and predictable consequence of N-methylation is the increase in lipophilicity (a measure of hydrophobicity).[7][8] This is primarily due to two factors:

-

Addition of a Hydrophobic Group : A methyl group is inherently more lipophilic than the hydrogen atom it replaces.[5]

-

Removal of a Hydrogen Bond Donor : The amide proton (N-H) is a hydrogen bond donor, contributing to the molecule's polarity and hydrophilicity. Its replacement with a methyl group eliminates this capability, reducing the energy penalty for transitioning from an aqueous to a lipid environment.[5][6]

This increased lipophilicity can be advantageous for improving membrane permeability but may also lead to challenges such as aggregation if not properly balanced.[5][7]

Aggregation Behavior

The tendency of linkers and their conjugates to aggregate is a critical concern in drug development, impacting stability, manufacturability, and safety. N-methylation influences aggregation through its effects on hydrophobicity and intermolecular interactions. By increasing the hydrophobicity of a linker, N-methylation can increase the propensity for aggregation, particularly for conjugates with a high drug-to-antibody ratio (DAR). However, this can be mitigated by the simultaneous incorporation of hydrophilic moieties, such as the PEG chain itself.[12]

Chemical Stability

One of the most significant advantages of N-methylation is the enhancement of chemical, particularly enzymatic, stability.[5]

-

Resistance to Proteolysis : In peptide-based linkers, the amide bond is susceptible to cleavage by proteases. The methyl group on the amide nitrogen provides steric hindrance, physically blocking the approach of proteolytic enzymes and disrupting the interactions required for cleavage.[5][6] This leads to a substantially longer in vivo half-life for the linker and the attached therapeutic.

-

Hydrolytic Stability : The stability of the linker to non-enzymatic hydrolysis is critical for shelf-life. While the ether backbone of PEG is generally stable, ester or amide bonds within the linker are susceptible to acid- or base-catalyzed hydrolysis. N-methylation can subtly influence the electronic properties of an adjacent carbonyl group, but its primary stabilizing effect is against enzymatic, rather than purely chemical, degradation.

Quantitative Data Summary

The following tables summarize the expected effects of N-methylation on key physical properties. The data is qualitative and illustrative, synthesized from studies on analogous compounds like N-methylated peptides, as direct quantitative comparisons for N-methylated PEG linkers are not widely available in the literature.[5]

Table 1: Effect of N-Methylation on Solubility and Hydrophobicity

| Property | Effect of N-Methylation | Rationale | References |

| Aqueous Solubility | Variable (Can Increase or Decrease) | Decrease : Increased lipophilicity dominates. Increase : Conformational changes expose more polar surface area. | [7][8][9] |

| Lipophilicity (logD/logP) | Increases | Addition of hydrophobic methyl group; removal of H-bond donor. | [5][6][7][8] |

| Membrane Permeability | Increases | Increased lipophilicity lowers the energetic barrier to crossing lipid bilayers. | [5][7][13] |

Table 2: Effect of N-Methylation on Stability and Conformation

| Property | Effect of N-Methylation | Rationale | References |

| Proteolytic Stability | Significantly Increases | Steric hindrance at the amide bond prevents enzyme recognition and cleavage. | [5][6] |

| Hydrolytic Stability | Minimal Direct Effect | Primarily affects enzymatic degradation; non-enzymatic hydrolysis is less impacted. | [14][15] |

| Conformational Flexibility | Decreases | Steric bulk of the methyl group restricts free rotation around the peptide backbone. | [5][6] |

Logical and Experimental Workflows

Visualizing the relationships between chemical structure and physical properties, as well as the protocols used to measure them, is essential for rational linker design.

Caption: Logical flow from molecular modification to bulk physical properties.

Experimental Protocols

Accurate characterization of N-methylated PEG linkers requires robust experimental protocols. Below are methodologies for assessing key stability and hydrophobicity parameters.

Protocol: Assessment of Hydrolytic Stability via Forced Degradation

This protocol is designed to evaluate the stability of a linker under stressed pH and temperature conditions to predict its shelf-life and identify potential degradation pathways.[16][17]

Objective: To determine the rate of hydrolytic degradation of an N-methylated PEG linker.

Methodology:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the linker in an appropriate organic solvent (e.g., DMSO) and dilute it into aqueous buffers to achieve the final test concentration.

-

Stress Conditions: Aliquot the linker solution into separate vials for each condition:

-

Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH, incubated at 60°C.

-

Neutral Control: pH 7.4 PBS buffer, incubated at 60°C and 37°C.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and quench the reaction (e.g., by neutralizing the pH).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically reverse-phase).

-

Quantify the remaining percentage of the intact linker at each time point by measuring the peak area.

-

Monitor for the appearance of new peaks, which correspond to degradation products.

-

-

Data Interpretation: Plot the percentage of intact linker versus time for each condition. The degradation rate can be determined from the slope of this curve, and the half-life (t½) can be calculated.

Caption: Experimental workflow for a forced degradation stability study.

Protocol: Determination of Lipophilicity using UPLC

This method uses Ultra-Performance Liquid Chromatography (UPLC) retention time as a proxy for lipophilicity. Longer retention on a reverse-phase column indicates greater lipophilicity.[7]

Objective: To compare the relative lipophilicity of an N-methylated PEG linker and its non-methylated analogue.

Methodology:

-

Sample Preparation: Dissolve both the N-methylated and non-methylated linkers in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

UPLC System: Use a reverse-phase UPLC system with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both typically containing 0.1% formic acid, is common. For example, a linear gradient from 5% B to 95% B over 10 minutes.

-

Analysis: Inject equal volumes of each sample onto the column and record the chromatograms.

-

Data Interpretation: The compound with the longer retention time is considered more lipophilic. This provides a relative measure. For a more quantitative value (e.g., logP or logD), the system would need to be calibrated with a set of standards with known logP values.

Synthesis and Characterization Workflow

The creation of N-methylated linkers involves specialized synthetic steps, often performed using solid-phase peptide synthesis (SPPS) techniques.

Caption: Simplified workflow for on-resin synthesis of an N-methylated linker.[18]

Conclusion

N-methylation represents a powerful and strategic modification for the advanced design of PEG linkers. By introducing a methyl group to an amide or amine nitrogen, researchers can significantly enhance proteolytic stability and modulate hydrophobicity to improve membrane permeability. However, the effects on aqueous solubility are complex and must be evaluated on a case-by-case basis. The analogous properties of polysarcosine suggest that highly N-methylated structures can retain excellent hydrophilicity, offering a promising avenue for developing non-immunogenic PEG alternatives. A thorough understanding and experimental characterization of these core physical properties are paramount for harnessing the full potential of N-methylated PEG linkers in the development of safer and more effective therapeutics.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. peptide.com [peptide.com]

- 3. nacalai.co.jp [nacalai.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 10. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Spacer in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful therapeutic modalities. These molecules are comprised of two distinct functional moieties connected by a chemical linker. The linker is not merely a passive tether but plays a crucial role in the overall efficacy, selectivity, and pharmacokinetic properties of the bifunctional molecule. A key component of the linker is the spacer, and among the various spacer types, the tri-ethylene glycol (PEG3) spacer has gained significant attention. This technical guide provides a comprehensive overview of the role of the PEG3 spacer in bifunctional linkers, including its impact on physicochemical properties, biological activity, and its application in the design of novel therapeutics.

Core Concepts: Mechanisms of Action

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step in this process.[1] The PEG3 spacer plays a vital role in enabling the flexibility and optimal spatial orientation required for the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

References

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its unique base-lability, allowing for a mild and orthogonal protection strategy in the stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of Fmoc chemistry, detailing its mechanism, application, and the critical parameters that ensure its successful implementation in research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide coupling.[1][2] It is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[2][3] The key to the Fmoc group's utility lies in its selective removal under mild basic conditions, a process that leaves acid-labile side-chain protecting groups intact, thus providing an orthogonal protection scheme.[1][4] This contrasts with the older tert-butoxycarbonyl (Boc) strategy, which relies on strong acids for deprotection.[][6]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[2] A mild base, typically a secondary amine like piperidine (B6355638), abstracts this proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[2][7]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. The following tables summarize key quantitative data related to Fmoc deprotection kinetics.

| Deprotection Reagent | Concentration (v/v) in DMF | Half-life of Fmoc group | Reference |

| Piperidine | 20% | ~6 seconds | [8] |

| 4-Methylpiperidine (4MP) | 20% | Similar to Piperidine | [9] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | Slightly less efficient at short times | [9] |

| DBU/Piperidine | 2% DBU / 2% Piperidine | - | [10] |

| Pyrrolidine | - | Efficient in less polar solvents | [11] |

| Amino Acid | Deprotection Conditions | Deprotection Efficiency | Reference |

| Fmoc-L-Leucine-OH | 20% 4MP, PP, or 10% PZ in DMF | >80% in 3 min | [9] |

| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP, PP, or 10% PZ in DMF | Slower kinetics than Leucine | [9] |

| Fmoc-Val-OH | 5% Piperidine in DMF | >99% in 3 min | [12][13] |

| Fmoc-Val-OH | 2% Piperidine in DMF | ~63% in 3 min | [12][13] |

| Fmoc-Val-OH | 1% Piperidine in DMF | ~33% in 3 min | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc chemistry. The following are key experimental protocols.

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[2]

Materials:

-

Amino acid

-

10% Sodium carbonate solution

-

Dioxane

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.

-

Reaction: Stir the mixture at room temperature for 4-24 hours.

-

Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. The Fmoc-amino acid can be further purified by crystallization.[2]

Protocol 2: Fmoc Deprotection from a Resin-Bound Peptide

This protocol outlines the standard procedure for removing the Fmoc group from a peptide attached to a solid support during SPPS.[1][2]

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the Resin: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain: Drain the DMF from the resin.

-

Deprotection: Treat the resin with the 20% piperidine in DMF solution. A common procedure involves two treatments: an initial treatment for 3 minutes followed by a second treatment for 10-15 minutes.[2] For manual synthesis, this can be done by adding the solution and agitating the mixture.[10]

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Visualizing Fmoc Chemistry Workflows

The following diagrams illustrate the core processes in Fmoc chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-N-methyl-PEG3-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fmoc-N-methyl-PEG3-acid as a hydrophilic linker for the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for its application and methods for the characterization of the resulting ADCs are included to guide researchers in the development of novel cancer therapeutics.

Introduction to Fmoc-N-methyl-PEG3-acid in ADCs

Fmoc-N-methyl-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. This heterobifunctional linker possesses three key chemical features that make it a valuable tool in ADC development:

-

Fmoc-protected N-methyl Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable handle that can be selectively removed under basic conditions to reveal a secondary amine. The N-methyl group can offer steric hindrance that may protect the linker from enzymatic cleavage, potentially enhancing the stability of the ADC in circulation.

-

PEG3 Spacer: The short, hydrophilic triethylene glycol (PEG3) spacer is crucial for improving the biopharmaceutical properties of the resulting ADC. It can increase the aqueous solubility of hydrophobic payloads, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][2]

-

Terminal Carboxylic Acid: The carboxylic acid moiety allows for facile conjugation to amine-containing molecules, such as the antibody or a payload with a primary amine, through the formation of a stable amide bond.

The use of PEG linkers in ADCs has been shown to enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload, which can otherwise lead to aggregation and rapid clearance from circulation.[1][3]

Data Presentation: Properties of PEGylated ADCs

While specific quantitative data for ADCs synthesized with Fmoc-N-methyl-PEG3-acid is not extensively available in published literature, the following tables summarize representative data from studies on ADCs with similar short PEG linkers. This data illustrates the expected impact of PEGylation on key ADC parameters.

Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

| ADC Construct | Linker | DAR | Plasma Clearance (mL/day/kg) | Half-life (h) | Reference |

| Antibody-MMAE | Non-PEGylated | 8 | Increased | Reduced | [3] |

| Antibody-MMAE | PEG8 | 8 | Reduced | Increased | [3] |

| Affibody-MMAE | Non-PEGylated | 1 | 1.0 | 2.5 | [4][5] |

| Affibody-MMAE | PEG4K | 1 | 0.4 | 11.2 | [4][5] |

This table presents a qualitative summary based on findings that PEGylation reduces clearance and increases half-life. Specific numerical values are highly dependent on the antibody, payload, and PEG length.

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Conjugates

| Conjugate | Target Cell Line | IC50 (nM) | Reference |

| Affibody-MMAE (Non-PEGylated) | HER2-positive | 2.48 - 4.94 | [4][5] |

| Affibody-PEG4K-MMAE | HER2-positive | ~16 - 32 | [4][5] |

| Affibody-PEG10K-MMAE | HER2-positive | ~56 - 111 | [4][5] |

Note: While PEGylation can sometimes lead to a modest decrease in in vitro potency, the improved in vivo performance often compensates for this effect.

Table 3: Hydrophobicity and Aggregation of ADCs with Varying PEGylation

| ADC Construct | Linker | DAR | Aggregation (%) | HIC Retention Time | Reference |

| Trastuzumab-DM1 | Non-PEGylated | 4 | Higher | Longer | [6] |

| Trastuzumab-PEG26-DM1 | PEG26 | 4 | Lower | Shorter | [6] |

| cAC10-MMAE | Non-PEGylated | 8 | >5% | Longer | [3] |

| cAC10-PEG8-MMAE | PEG8 | 8 | <2% | Shorter | [3] |

Hydrophobic Interaction Chromatography (HIC) retention time is inversely proportional to the hydrophilicity of the ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using Fmoc-N-methyl-PEG3-acid. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Preparation of the Linker-Payload Conjugate

This protocol describes the conjugation of the Fmoc-N-methyl-PEG3-acid linker to a payload containing a primary amine.

Materials:

-

Fmoc-N-methyl-PEG3-acid

-

Payload with a primary amine (e.g., a derivative of a cytotoxic drug)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of the Linker:

-

Dissolve Fmoc-N-methyl-PEG3-acid (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

-

-

Conjugation to the Payload:

-

In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the payload solution.

-

Slowly add the activated linker solution to the payload solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the Fmoc-N-methyl-PEG3-payload conjugate by reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

-

Protocol 2: Fmoc Deprotection of the Linker-Payload

This step removes the Fmoc group to expose the N-methyl amine for subsequent conjugation to the antibody.

Materials:

-

Fmoc-N-methyl-PEG3-payload conjugate

-

20% (v/v) Piperidine (B6355638) in DMF

-

Anhydrous DMF

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolve the purified Fmoc-N-methyl-PEG3-payload in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by LC-MS.

-

Upon completion, purify the deprotected N-methyl-PEG3-payload by reverse-phase HPLC.

-

Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 3: Antibody-Linker-Payload Conjugation

This protocol describes the conjugation of the deprotected linker-payload to the antibody via lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected N-methyl-PEG3-payload

-

EDC and NHS

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column to remove any interfering substances.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker-Payload Activation:

-

The carboxylic acid on the payload end of the linker is not present in this scheme. Instead, the deprotected amine on the linker is now available for conjugation. This protocol assumes the payload has a functional group that can be activated to react with the antibody's amines, or that the linker's carboxylic acid was initially conjugated to the antibody. The prompt implies the linker's acid is for conjugation. Therefore, a more logical approach is to first conjugate the linker to the payload, deprotect, and then conjugate to the antibody. The protocol below assumes the payload has a carboxylic acid that can be activated.

-

Dissolve the deprotected N-methyl-PEG3-payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

This step requires a reactive group on the payload to conjugate to the antibody. A more common strategy is to conjugate the linker to the antibody first. The following is an adjusted, more common workflow.

-

Revised Protocol 3: Antibody-Linker Conjugation followed by Payload Attachment

-

Antibody-Linker Conjugation:

-

Activate the carboxylic acid of Fmoc-N-methyl-PEG3-acid with EDC/NHS as described in Protocol 1, Step 1.

-

Add the activated linker to the antibody solution at a desired molar excess (e.g., 5-10 fold).

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

Remove the excess linker by SEC.

-

-

Fmoc Deprotection on the Antibody:

-

Treat the antibody-linker conjugate with a mild basic buffer containing a low concentration of a secondary amine to remove the Fmoc group. This step requires careful optimization to avoid antibody denaturation.

-

-

Payload Conjugation:

-

Activate a carboxylic acid on the payload with EDC/NHS.

-

Add the activated payload to the deprotected antibody-linker conjugate.

-

Incubate for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the final ADC using SEC to remove unconjugated payload and other small molecules.

-

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of each linker-payload moiety increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

-

Method:

-

Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Elute the ADC with a decreasing salt gradient.

-

Monitor the absorbance at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

-

2. DAR Determination by RP-HPLC of Reduced and Deglycosylated ADC:

-

Principle: The ADC is reduced to separate the light and heavy chains. The linker-payloads attached to each chain alter their retention times on a reverse-phase column.

-

Method:

-

Reduce the ADC using DTT.

-

Deglycosylate using PNGase F.

-

Separate the chains on a C4 or C8 reverse-phase column.

-

Use a gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Determine the number of drugs per chain by mass spectrometry.

-

Calculate the average DAR based on the relative abundance of the different species.

-

3. In Vitro Stability Assessment:

-

Plasma Stability: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours). Analyze the samples by HIC-HPLC or SEC-HPLC to monitor for aggregation and drug deconjugation.

-

Lysosomal Stability: Incubate the ADC with isolated liver lysosomes to simulate the intracellular environment and monitor payload release over time by LC-MS.

Visualizations

Caption: Workflow for ADC synthesis using Fmoc-N-methyl-PEG3-acid.

Caption: Workflow for DAR determination by HIC-HPLC.

Conclusion

Fmoc-N-methyl-PEG3-acid is a versatile and valuable linker for the development of next-generation antibody-drug conjugates. Its unique combination of a protected N-methyl amine, a hydrophilic PEG spacer, and a reactive carboxylic acid provides researchers with a powerful tool to create ADCs with potentially improved stability, solubility, and pharmacokinetic properties. The protocols and characterization methods outlined in these application notes serve as a guide for the successful implementation of this linker in ADC synthesis and evaluation.

References

- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 2. labinsights.nl [labinsights.nl]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc Deprotection of N-methyl-PEG3 Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of N-methylated amino acids and polyethylene (B3416737) glycol (PEG) linkers in peptide and small molecule drug development has become increasingly prevalent. N-methylation can enhance metabolic stability, cell permeability, and conformational rigidity, while PEGylation improves solubility, pharmacokinetic profiles, and reduces immunogenicity. The N-methyl-PEG3 linker combines these advantageous features. However, the steric hindrance introduced by the N-methyl group and the unique solvation properties of the PEG chain can complicate standard solid-phase peptide synthesis (SPPS) procedures, particularly the critical fluorenylmethyloxycarbonyl (Fmoc) deprotection step. Incomplete Fmoc removal leads to deletion sequences, significantly impacting the purity and yield of the final product.

These application notes provide a comprehensive guide to optimizing the Fmoc deprotection of N-methyl-PEG3 linkers. We present a comparative analysis of different deprotection conditions, detailed experimental protocols for synthesis, deprotection, and monitoring, and troubleshooting strategies to address common challenges.

Challenges in Fmoc Deprotection of N-methyl-PEG3 Linkers

The primary challenges in the Fmoc deprotection of N-methyl-PEG3 linkers stem from two main factors:

-

Steric Hindrance: The N-methyl group adjacent to the Fmoc-protected amine sterically hinders the approach of the base (e.g., piperidine) required for deprotection. This can significantly slow down the reaction kinetics compared to non-methylated analogues.

-

Solvation and Aggregation: While PEG linkers generally improve the solvation of the growing chain, the interplay between the hydrophobic solid support, the hydrophilic PEG chain, and the peptide sequence can sometimes lead to aggregation.[1] Inadequate swelling of the resin or poor solvation of the peptide-PEG conjugate can limit the access of deprotection reagents to the Fmoc group.[1]

These challenges necessitate the optimization of deprotection conditions to ensure complete and efficient removal of the Fmoc group without causing unwanted side reactions.

Comparative Analysis of Fmoc Deprotection Conditions

Several deprotection cocktails can be employed for the removal of the Fmoc group from N-methyl-PEG3 linkers. The choice of reagent and reaction conditions should be guided by the specific sequence and the potential for side reactions. Below is a summary of commonly used conditions and their relative performance.

| Deprotection Reagent/Cocktail | Concentration | Typical Time (minutes) | Deprotection Efficiency | Potential Side Reactions | Notes |

| Piperidine (B6355638) in DMF | 20% (v/v) | 2 x 10-15 | Moderate to Good | Diketopiperazine formation, Aspartimide formation. | Standard condition, may be insufficient for highly hindered systems. Longer reaction times may be required. |

| DBU/Piperidine in DMF | 2% DBU / 20% Piperidine (v/v) | 2 x 5-10 | High | Increased risk of aspartimide formation and racemization. | DBU significantly accelerates deprotection. Use with caution for sequences containing sensitive residues like Asp, Cys, and His.[2][3] |

| DBU/Piperazine (B1678402) in DMF/NMP | 2% DBU / 5% Piperazine (w/v) | 2 x 5 | High | Lower risk of aspartimide formation compared to DBU/Piperidine. | A safer and often more efficient alternative to piperidine-based reagents, especially for difficult sequences.[4][5] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-amido-PEG3-acid

This protocol outlines the synthesis of the N-methylated PEG3 linker, a prerequisite for its incorporation into a peptide sequence. The synthesis involves the protection of the amino group of a PEG3-acid derivative with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent Fmoc protection.

Materials:

-

H2N-PEG3-COOH

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

o-NBS Protection: Dissolve H2N-PEG3-COOH in DMF and add DIPEA. Cool the solution to 0°C and add a solution of o-NBS-Cl in DMF dropwise. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Methylation: To the solution from step 1, add DBU and then DMS or MeI. Stir at room temperature until the methylation is complete.

-

o-NBS Deprotection: Add thiophenol and DBU to the reaction mixture and stir until the o-NBS group is completely removed.

-

Fmoc Protection: Add Fmoc-OSu to the reaction mixture and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Fmoc-N-methyl-amido-PEG3-acid.

Caption: Synthesis of Fmoc-N-methyl-amido-PEG3-acid.

Protocol 2: Solid-Phase Fmoc Deprotection of an N-methyl-PEG3 Linker

This protocol details the steps for removing the Fmoc protecting group from an N-methyl-PEG3 linker attached to a solid support during SPPS.

Materials:

-

Peptide-resin with N-terminal Fmoc-N-methyl-PEG3

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution A: 20% (v/v) piperidine in DMF

-

Deprotection Solution B: 2% (v/v) DBU and 5% (w/v) piperazine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin three times with DMF.

-

Fmoc Deprotection (Choose one of the following options):

-

Option A (Standard Conditions):

-

Add Deprotection Solution A to the resin.

-

Agitate for 10-15 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3.

-

-

Option B (Accelerated Conditions):

-

Add Deprotection Solution B to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3.

-

-

-